2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate
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Overview
Description
The compound 2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide
- 2-[4-[4-[(E)-2-(1-propylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide
Uniqueness
This compound stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C40H40F3N7O5S2 |
---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C38H39N7O3S2.C2HF3O2/c1-4-42-16-14-28(15-17-42)9-8-27-10-12-31(13-11-27)44-20-18-43(19-21-44)26-34(46)40-30-7-5-6-29(22-30)25-45-38(47)36-32(24-39-45)37-33(41(36)2)23-35(49-37)50(3)48;3-2(4,5)1(6)7/h5-17,22-24H,4,18-21,25-26H2,1-3H3;(H,6,7) |
InChI Key |
IUHYGXNUUJNDOP-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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